Nanomolar EAAT2 Inhibition: ~170-Fold More Potent than L-trans-2,4-PDC
(2R,4R)-4-Amino-1-methylpyrrolidine-2,4-dicarboxylic acid inhibits human EAAT2 with an IC50 of 47 nM in HEK293 cells [1]. The widely used reference inhibitor L-trans-2,4-PDC exhibits an IC50 of approximately 8,000 nM (8 µM) for EAAT2 under comparable conditions . This represents an approximately 170-fold greater potency for the target compound.
| Evidence Dimension | EAAT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 47 nM |
| Comparator Or Baseline | L-trans-2,4-PDC: IC50 ≈ 8,000 nM (8 µM) |
| Quantified Difference | ~170-fold more potent |
| Conditions | Human EAAT2 expressed in HEK293 cells; [³H]-D-Asp uptake assay (target); FLIPR membrane potential assay (comparator) |
Why This Matters
This potency difference enables significantly lower working concentrations in functional assays, reducing off-target risk and compound consumption in screening campaigns.
- [1] BindingDB BDBM50366609. IC50 = 47 nM for human EAAT2 expressed in HEK293 cells; [³H]-D-Asp uptake assay. Curated by ChEMBL, University of Groningen. View Source
